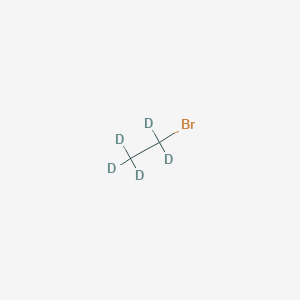

![molecular formula C7H7NO B032015 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one CAS No. 85728-10-5](/img/structure/B32015.png)

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

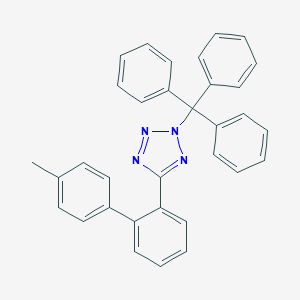

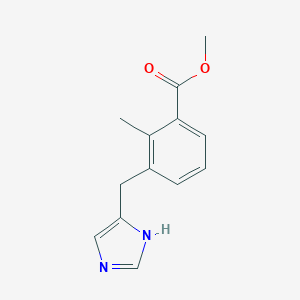

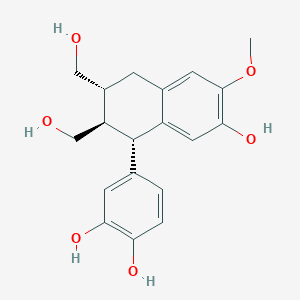

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one (2-Azabicyclo) is a heterocyclic compound that is found in several natural products, including alkaloids and terpenoids. It is a bicyclic compound consisting of a six-membered ring and a four-membered ring fused together. 2-Azabicyclo is a versatile building block for the synthesis of many bioactive compounds and has been used in a variety of scientific research applications.

Scientific Research Applications

Ruthenium-catalyzed Intramolecular Metathesis of Dienes

The synthesis of bridged and spiro azabicycles involves ruthenium-catalyzed intramolecular metathesis of dienes. This process has been pivotal in creating complex molecular structures found in natural products like cocaine, ferruginine, and anatoxin-a. The method's versatility allows for the efficient assembly of bicyclic compounds, underlining its significance in synthetic organic chemistry (Kuznetsov & Bubnov, 2015).

Synthesis and Biological Activities of 3-Azabicyclo Nonanones Derivatives

3-Azabicyclo[3.3.1]nonanones (3-ABNs) derivatives, synthesized through the Mannich reaction, have been studied for their biological activities. These derivatives have shown promising antibacterial and antifungal properties, attributed to their unique structural conformations and the presence of electron-withdrawing groups on the aryl rings. This highlights their potential as therapeutic agents (Mazimba & Mosarwa, 2015).

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles are crucial structural components in pharmaceuticals, with a significant percentage of small-molecule drugs containing these motifs. Analysis of FDA-approved drugs reveals the prevalence and diversity of nitrogen heterocycles, underscoring their importance in drug design and development (Vitaku, Smith, & Njardarson, 2014).

Cycloaddition Reactions for Heterocyclic Compounds

Cycloaddition reactions, particularly [4+2] and [4+3] cycloadditions, are fundamental in synthesizing heterocyclic compounds. These reactions enable the construction of complex molecular architectures with high precision, demonstrating their essential role in synthetic strategies for developing heterocyclic-based drugs and materials (Rossi, Abbiati, & Pirovano, 2017).

Spin Crossover in Polynuclear Iron(II) Complexes

The study of spin crossover (SCO) materials, particularly in polynuclear iron(II) complexes, has implications for developing molecular switches and memory components. These materials exhibit SCO properties that can be finely tuned, providing insights into the design of advanced functional materials (Hogue, Singh, & Brooker, 2018).

Mechanism of Action

Target of Action

The primary targets of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one are believed to be β-tubulin proteins . These proteins play a crucial role in cell division and are often targeted by anticancer drugs.

Mode of Action

The compound interacts with its targets by binding to the active pocket of β-tubulin proteins . This interaction disrupts the normal function of these proteins, leading to changes in cell division processes .

Biochemical Pathways

The disruption of β-tubulin function affects the microtubule dynamics, a crucial component of the cell’s cytoskeleton. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of microtubule dynamics, cell cycle arrest, and induction of apoptosis . These effects can lead to the death of cancer cells, making the compound a potential anticancer agent .

properties

IUPAC Name |

2-azabicyclo[4.2.0]octa-1(6),4-dien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-7-4-2-5-1-3-6(5)8-7/h2,4H,1,3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUCIBQEXPPLPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C1C=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579520 |

Source

|

| Record name | 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85728-10-5 |

Source

|

| Record name | 2-Azabicyclo[4.2.0]octa-4,6(1)-dien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85728-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)